N-(4-chlorophenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound that belongs to the class of nicotinamide derivatives. This compound features a chlorophenethyl group and a tetrahydrofuran moiety, which contribute to its potential biological activities. The presence of these functional groups suggests that this compound may exhibit interesting pharmacological properties, particularly in the context of drug discovery and development.
This compound can be synthesized through various chemical pathways, often starting from simpler precursors. The synthesis typically involves the introduction of the tetrahydrofuran group and the chlorophenethyl moiety onto a nicotinamide backbone. The literature provides insights into its synthesis and potential applications, particularly in medicinal chemistry and pharmacology.
N-(4-chlorophenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can be classified under several categories:
The synthesis of N-(4-chlorophenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to monitor the progress of the reactions and characterize the final product.
Key structural data includes:
N-(4-chlorophenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may undergo various chemical reactions typical for amides and ethers:
These reactions require specific conditions for optimal yields and may involve catalysts or protective groups depending on the desired transformations.
The mechanism of action for N-(4-chlorophenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is not fully elucidated but is hypothesized to involve interactions with biological targets such as enzymes or receptors involved in metabolic pathways.
Research indicates that compounds with similar structures may act as inhibitors or modulators in various biochemical pathways, potentially influencing processes such as cell signaling or metabolic regulation.
Thermal stability studies and solubility tests are crucial for understanding how this compound behaves under different conditions, which is essential for its application in drug formulation.
N-(4-chlorophenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has potential applications in:
The construction of the tetrahydrofuran-3-yloxy ether linkage represents a critical initial stage in synthesizing the target compound. Regioselective etherification between a nicotinoyl halide precursor and tetrahydrofuran-3-ol typically employs Mitsunobu conditions or Williamson ether synthesis. The Mitsunobu reaction, utilizing diisopropyl azodicarboxylate and triphenylphosphine, achieves inversion of configuration at the tetrahydrofuran-3-ol chiral center, ensuring stereochemical fidelity in the final product [6]. For acid-sensitive intermediates, Williamson etherification under basic conditions (potassium carbonate/dimethylformamide) at 60–80°C provides reliable C–O bond formation, though competing O-alkylation may necessitate careful stoichiometric control [9].
A convergent approach couples preformed 6-chloronicotinic acid with (S)-tetrahydrofuran-3-ol under palladium-catalyzed conditions (Pd(OAc)₂/Xantphos) to install the ether linkage prior to amide bond formation. This strategy circumvents hydroxyl group protection but requires anhydrous conditions to prevent ester hydrolysis [6]. Alternatively, a linear sequence first constructs the chlorophenethyl-nicotinamide core, followed by nucleophilic aromatic substitution using sodium (S)-tetrahydrofuran-3-olate at elevated temperatures (110–130°C). The latter method demonstrates superior scalability (>85% yield) but demands rigorous exclusion of moisture to prevent hydrolysis [9].
Table 1: Comparative Etherification Methodologies
Strategy | Reagents/Conditions | Yield (%) | Stereochemical Control |
---|---|---|---|
Mitsunobu reaction | DIAD, PPh₃, THF, 0°C→RT | 70–75 | Inversion (high) |
Williamson ether synthesis | K₂CO₃, DMF, 80°C, 12h | 65–70 | Retention (moderate) |
Palladium catalysis | Pd(OAc)₂/Xantphos, Cs₂CO₃, toluene | 80–85 | Retention (high) |
Nucleophilic substitution | NaH, (S)-THF-3-ol, DMSO, 110°C | 75–80 | Retention (high) |
Amide coupling between 6-((tetrahydrofuran-3-yl)oxy)nicotinic acid and 4-chlorophenethylamine employs diverse activation strategies. Carbodiimide-mediated coupling using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride with hydroxybenzotriazole (EDC·HCl/HOBt) in dichloromethane achieves >90% conversion at ambient temperature but generates insoluble urea byproducts complicating purification [9]. Aryl acid chlorides, generated by oxalyl chloride/thionyl chloride, react efficiently with the phenethylamine at −15°C to 0°C, suppressing racemization and over-addition; however, this method requires strict anhydrous handling [6].
Recent innovations utilize organocatalysts such as 4-dimethylaminopyridine or polymer-supported carbodiimides to minimize epimerization during coupling. Protic additives like 1-hydroxy-7-azabenzotriazole suppress N-acylurea formation in industrial-scale reactions. For stereosensitive applications, mixed anhydride methods with isobutyl chloroformate in tetrahydrofuran provide superior reaction control, albeit with reduced atom economy [9]. Kinetic studies reveal optimal stoichiometry at 1.05:1.00 (acid:amine) to minimize residual acid contamination while preventing amine dimerization.
Table 2: Amidation Efficiency Across Activation Methods
Activation Method | Reagent System | Reaction Temp (°C) | Impurity Profile |
---|---|---|---|
Carbodiimide | EDC·HCl/HOBt, DIPEA | 20–25 | Urea (5–8%) |
Acid chloride | SOCl₂, then amine, base | −15→0 | Hydrolysis products (<2%) |
Mixed anhydride | iBuOCOCl, NMM, THF | −20→10 | Isobutyl ester (3–5%) |
Uranium salts | HATU, DIPEA, DMF | 0–5 | Guanidinium salts (10–12%) |
Orthogonal protection schemes prevent undesired side reactions during the synthetic sequence. The tetrahydrofuran hydroxyl group commonly employs tert-butyldimethylsilyl protection (TBSCl/imidazole, dichloromethane), demonstrating stability during subsequent amidation and deprotection under tetra-n-butylammonium fluoride in tetrahydrofuran (95% recovery) [5] [8]. Acid-labile groups like tetrahydropyranyl (dihydropyran/camphorsulfonic acid) offer economical protection but may induce stereochemical scrambling in chiral tetrahydrofuran systems. For the nicotinamide nitrogen, SEM-protection (2-(trimethylsilyl)ethoxymethyl chloride) permits selective deprotection under acidic conditions without cleaving the tetrahydrofuran ether bond [8].
The 4-chlorophenethylamine moiety requires protection during nicotinic acid activation when employing convergent routes. Boc (di-tert-butyl dicarbonate) protection withstands subsequent coupling conditions and undergoes clean deprotection with trifluoroacetic acid/dichloromethane (1:1). Carbamate formation via benzyl chloroformate introduces a protecting group removable by hydrogenolysis (Pd/C, H₂), though this complicates halogen-containing systems due to potential dehalogenation [9].
Critical considerations include:
Regioselective C–H oxygenation at the nicotinamide 6-position enables direct access to key intermediates. Palladium-catalyzed C–O coupling employs Pd₂(dba)₃ with sterically hindered ligands (tBuXPhos) to suppress N-oxide formation, achieving >20:1 regioselectivity for C6-alkoxylation over C2/C4 products [3]. Copper-mediated Ullmann-type etherification (CuI/N,N-dimethylglycine) in dimethyl sulfoxide at 110°C provides a low-cost alternative, though requiring stoichiometric base and exhibiting diminished stereoselectivity with chiral alcohols [9].
Electrophilic activation via pyridine N-oxidation (mCPBA) facilitates nucleophilic substitution at C6, enabling etherification with tetrahydrofuran-3-ol under mild conditions. Subsequent deoxygenation (PCl₃, trichloroethyl chloroformate) restores the pyridine ring but risks chlorination side reactions [3]. Modern photoredox strategies utilizing iridium catalysts (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) achieve direct C–H functionalization under visible light, though scalability remains constrained by catalyst costs.
Table 3: Catalytic Systems for Regioselective Functionalization
Catalytic System | Substrate | Regioselectivity (C6:C2:C4) | Functional Group Tolerance |
---|---|---|---|
Pd(OAc)₂/XPhos | 6-Bromonicotinate | >50:1:1 | Moderate (ester stable) |
CuI/proline | 6-Iodonicotinamide | 10:1:2 | Low (N-oxidation) |
Ir(ppy)₃/oxidant | Free nicotinamide | 15:1:3 | High |
Ru(bpy)₃Cl₂/K₂S₂O₈ | N-oxidized pyridine | 30:1:1 | Moderate (acid sensitive) |
Industrial translation faces three primary bottlenecks: stereochemical integrity maintenance, purification complexity, and catalyst recycling. The chiral tetrahydrofuran moiety undergoes partial racemization (>5% ee loss) during high-temperature amidation steps (>80°C), necessitating optimized coupling protocols below 40°C with rapid reaction quenching [6]. Residual metal contamination from palladium/copper catalysts requires costly scavenger resins (SiliaMetS thiol) to achieve pharmacopeial standards (<10 ppm Pd), contributing to 25–30% of raw material costs [3].
Purification challenges stem from:
Process intensification strategies include continuous-flow hydrogenation for nitro group reduction (preceding amine protection) and enzymatic resolution using lipases (CAL-B) to upgrade enantiomeric excess of tetrahydrofuran intermediates from 90% to >99.5%. Solvent selection critically impacts crystallization efficiency; mixtures of methyl tert-butyl ether and heptane (3:1) enable direct recovery of 75–80% product at >99.5% purity, eliminating chromatography [9]. Catalyst immobilization on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) permits 10× reuse cycles with <0.5 ppm metal leaching per batch.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2